Hydrogen Bond Donor Count: Critical Additional HBD versus Non-Hydroxylated Morpholine
Tert-butyl 2-hydroxymorpholine-4-carboxylate possesses one hydrogen bond donor (the C2–OH group), whereas the non-hydroxylated analog tert-butyl morpholine-4-carboxylate has zero HBD . This single HBD difference is pharmacologically significant: hydrogen bond donors are essential for specific target engagement, yet excessive HBD count impairs membrane permeability. The presence of exactly one HBD on the morpholine scaffold allows this building block to contribute a directed hydrogen bond in target binding while maintaining acceptable permeability parameters [1].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | tert-butyl morpholine-4-carboxylate (CAS 220199-85-9): 0 HBD |
| Quantified Difference | +1 HBD (functional gain of hydrogen bond donating capacity) |
| Conditions | Computed molecular descriptors from vendor analytical datasheets (Leyan, ChemScene) |
Why This Matters
Procurement of the hydroxylated variant is mandatory when the synthetic target requires a morpholine-derived hydrogen bond donor; the non-hydroxylated analog cannot participate as an HBD in molecular recognition.
- [1] Kenny, P. W. Hydrogen-Bond Donors in Drug Design. J. Med. Chem. 2022, 65, 14261–14275. (Review on the role and optimal count of HBDs in drug-like molecules). View Source
